Higher Crude Peptide Yield with Pbf vs. Pmc Side-Chain Protection
The Pbf protecting group on H-Arg(Pbf)-OtBu HCl confers a measurable advantage in peptide synthesis yields compared to the older Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group. When the same peptide sequence was synthesized using either Arg(Pmc) or Arg(Pbf), the Pbf-protected version produced 69% of the desired peptide product versus only 46% for the Pmc-protected version under identical TFA cleavage conditions . This yield differential is attributed to the Pbf group being removed by TFA approximately 1-2 times faster than Pmc , minimizing side reactions and product degradation.
| Evidence Dimension | Crude peptide yield after TFA cleavage and deprotection |
|---|---|
| Target Compound Data | 69% desired peptide |
| Comparator Or Baseline | 46% desired peptide (Arg(Pmc) derivative) |
| Quantified Difference | +23 percentage points (50% relative increase) |
| Conditions | Identical peptide sequence synthesized with Arg(Pbf) vs. Arg(Pmc), TFA cleavage conditions, no scavengers specified |
Why This Matters
This 23-point yield advantage translates directly to reduced material waste and simpler purification workflows, which are critical considerations for both research-scale and GMP manufacturing procurement decisions.
